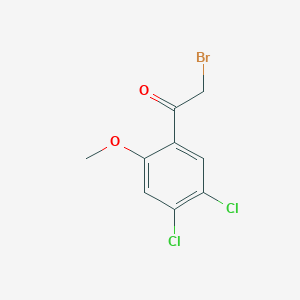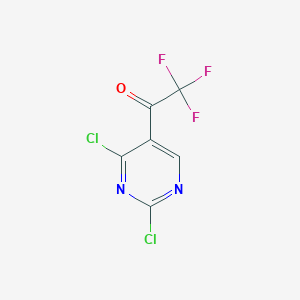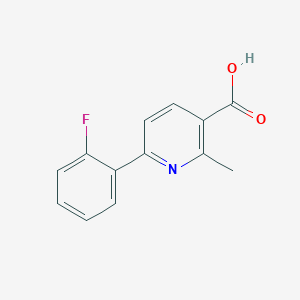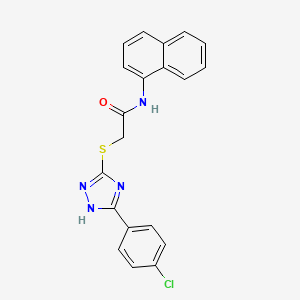
(R)-3-Ethynylcyclopent-2-en-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Ethynylcyclopent-2-en-1-amine hydrochloride is a chemical compound with a unique structure that includes an ethynyl group attached to a cyclopentene ring, which is further bonded to an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Ethynylcyclopent-2-en-1-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with a halide in the presence of a palladium catalyst.
Amination: The amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a halide precursor.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-3-Ethynylcyclopent-2-en-1-amine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
®-3-Ethynylcyclopent-2-en-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The cyclopentene ring can be reduced to form cyclopentane derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of N-substituted amines and amides.
科学研究应用
®-3-Ethynylcyclopent-2-en-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of ®-3-Ethynylcyclopent-2-en-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active site residues, while the amine group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
Cyclopent-2-en-1-amine: Lacks the ethynyl group, resulting in different reactivity and biological activity.
3-Ethynylcyclopent-2-en-1-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties.
Cyclopent-2-en-1-amine hydrochloride: Similar structure but without the ethynyl group, affecting its chemical and biological behavior.
Uniqueness
®-3-Ethynylcyclopent-2-en-1-amine hydrochloride is unique due to the presence of both the ethynyl and amine groups, which confer distinct reactivity and potential for diverse applications in various fields of research.
属性
分子式 |
C7H10ClN |
|---|---|
分子量 |
143.61 g/mol |
IUPAC 名称 |
(1R)-3-ethynylcyclopent-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C7H9N.ClH/c1-2-6-3-4-7(8)5-6;/h1,5,7H,3-4,8H2;1H/t7-;/m1./s1 |
InChI 键 |
CZIXBUQHCXXTIB-OGFXRTJISA-N |
手性 SMILES |
C#CC1=C[C@@H](CC1)N.Cl |
规范 SMILES |
C#CC1=CC(CC1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Cyclopropyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B15227699.png)

![Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate](/img/structure/B15227717.png)
![[4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine](/img/structure/B15227720.png)


![2-(Piperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-7-(3-(trifluoromethyl)pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine sulfate](/img/structure/B15227743.png)


![7-Methyl-5-phenyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B15227751.png)

